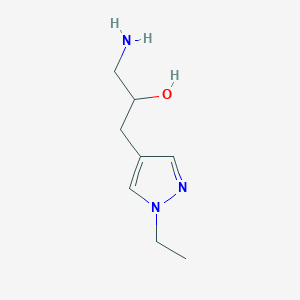

1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol

Description

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-amino-3-(1-ethylpyrazol-4-yl)propan-2-ol |

InChI |

InChI=1S/C8H15N3O/c1-2-11-6-7(5-10-11)3-8(12)4-9/h5-6,8,12H,2-4,9H2,1H3 |

InChI Key |

DISUFHIJLQOQBH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)CC(CN)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 1-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol typically involves:

- Construction of the pyrazole ring substituted at the nitrogen with an ethyl group.

- Introduction of the propan-2-ol backbone with an amino substituent at the 1-position.

- Coupling of the pyrazole moiety to the propanol skeleton, often via a nucleophilic substitution or amination reaction.

Key Synthetic Steps and Reaction Conditions

Pyrazole Ring Functionalization

- The pyrazole ring is often functionalized at the 4-position to allow coupling with the propanol derivative.

- Alkylation at the pyrazole nitrogen (N1) with an ethyl group can be achieved via alkyl halide reactions under basic conditions.

- Boronic ester derivatives of pyrazoles (e.g., 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester) are used as intermediates for Suzuki coupling reactions, enabling the attachment of pyrazole to aromatic or aliphatic frameworks.

Coupling to Propanol Backbone

- The propan-2-ol moiety with an amino group at the 1-position can be introduced via reductive amination or nucleophilic substitution.

- Mitsunobu reaction conditions are employed for coupling steps involving hydroxyl groups and amines, typically using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in solvents such as tetrahydrofuran (THF) or ethyl acetate (EtOAc).

- Reduction steps using sodium borohydride in ethanol help convert intermediates to the desired amino alcohol functionality.

Suzuki Coupling Reaction

- Suzuki-Miyaura cross-coupling is a pivotal step to form C-C bonds between the pyrazole boronic ester and suitable halogenated intermediates.

- Catalysts such as bis(triphenylphosphine)palladium(II) chloride or Pd(OAc)2 are used in low molar percentages (0.5–2 mol%) to increase efficiency and reduce cost.

- Bases like sodium carbonate and solvents such as tetrahydrofuran (THF) with water or mixtures of THF-toluene-water are common.

- Phase transfer catalysts like tetrabutylammonium bromide (TBAB) may be added to improve reaction rates.

- Reaction temperatures are generally maintained between 60–75 °C for 1–5 hours.

Isolation and Purification

- After reaction completion, solvents are distilled or evaporated to near dryness.

- Addition of water or ethanol induces precipitation of the product, which is then filtered and washed.

- Drying under reduced pressure at 50–60 °C yields the purified intermediate or final product.

- Chromatographic purification, including flash chromatography or mass-directed reverse phase chromatography, is employed for final purification steps.

Summary Table of Preparation Steps

Detailed Research Results and Observations

- The Suzuki coupling step is critical for attaching the pyrazole ring to the propanol backbone or aromatic intermediates. Optimization of catalyst loading and solvent systems significantly improves yield and purity.

- The Mitsunobu reaction offers a mild and selective method to form C-N bonds without racemization, important for chiral centers in the propanol moiety.

- Sodium borohydride reduction in ethanol is a reliable method to convert ketone or imine intermediates to the corresponding amino alcohols, maintaining stereochemical integrity.

- Purification by precipitation and filtration is preferred for scalability, while chromatographic methods are reserved for final purification to achieve high purity suitable for pharmaceutical applications.

- Reaction monitoring via LC-MS and NMR confirms the formation of desired intermediates and final products with minimal side reactions.

Chemical Reactions Analysis

1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced further to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.

Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Pyrazole vs. Imidazole : The pyrazole ring (as in the target compound) differs from imidazole (e.g., ) in nitrogen positioning, affecting electronic properties and hydrogen-bonding capacity. Pyrazoles generally exhibit higher metabolic stability in medicinal chemistry contexts.

- Functional Group Variations: The nitro and chloro groups in introduce electrophilic character, likely increasing reactivity but reducing biocompatibility compared to the amino and hydroxyl groups in the target compound.

Physicochemical Properties

- Solubility: The hydroxyl and amino groups confer water solubility, but the ethylpyrazole moiety may reduce it compared to methyl-substituted analogs (e.g., ).

- Stability : The absence of nitro or halogen groups (unlike ) suggests greater stability under physiological conditions.

Biological Activity

1-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol, also known by its IUPAC name (2R)-1-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is CHNO, with a molecular weight of 183 Da. The compound has a LogP value of 0.04, indicating its hydrophilicity. It contains five rotatable bonds and has a polar surface area of 50 Ų, which suggests good solubility in biological systems .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including compounds structurally related to this compound. In vitro tests demonstrated significant activity against various pathogens. For instance, derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These findings indicate that such compounds may inhibit biofilm formation and possess bactericidal properties .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies on breast cancer cell lines MDA-MB-231 and MCF-7 revealed that certain pyrazole derivatives significantly reduced cell viability at concentrations as low as 6.25 μM. The mechanisms of action were linked to the inhibition of key pathways involved in cell proliferation and survival, particularly through interactions with proteins like AKT and Ox2R .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study focused on the antimicrobial evaluation of pyrazole derivatives highlighted the effectiveness of compound 7b, which shares structural similarities with this compound. The results indicated that this compound could serve as a lead for developing new antimicrobial agents due to its potent activity against resistant strains .

Case Study 2: Anticancer Research

In another investigation, researchers synthesized several pyrazole derivatives and tested their effects on breast cancer cells. Compounds with structural similarities to this compound exhibited promising results in reducing cell viability, suggesting potential applications in cancer therapy .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of pyrazole derivatives:

| Activity | Tested Compound | Target | MIC (μg/mL) | Cell Viability (μM) |

|---|---|---|---|---|

| Antimicrobial | Compound 7b | Staphylococcus aureus | 0.22 - 0.25 | N/A |

| Anticancer | Various Derivatives | MDA-MB-231 & MCF-7 | N/A | 6.25 |

Q & A

Basic: What synthetic strategies are most effective for preparing 1-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Pyrazole ring formation : React hydrazine derivatives with 1,3-diketones under acidic conditions to generate the pyrazole core .

- Ethyl group introduction : Alkylation using ethyl halides or other ethylating agents under basic conditions (e.g., K₂CO₃ in DMF) .

- Amination : Introduce the amino group via reductive amination or nucleophilic substitution, using reagents like NH₃/NaBH₄ or azide reduction .

Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to improve yield (45–70%) and purity (>95%) .

Advanced: How can conflicting data on the biological activity of this compound versus its analogs be systematically resolved?

Answer:

Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. Methodological approaches include:

- Structural benchmarking : Compare X-ray crystallography or NMR data to confirm stereochemistry and functional group orientation .

- Dose-response studies : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) under standardized conditions (pH, serum concentration) .

- Computational docking : Use molecular dynamics simulations to predict binding affinities to target proteins (e.g., kinases) and validate with SPR (surface plasmon resonance) .

Example : If analog A shows higher anticancer activity than the target compound, analyze logP differences or hydrogen-bonding patterns to explain selectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH₂N), pyrazole protons (δ 7.5–8.5 ppm), and amino group (broad peak at δ 1.5–2.5 ppm) .

- FTIR : Identify hydroxyl (3300–3500 cm⁻¹), amine (1600–1650 cm⁻¹), and pyrazole ring (1500–1550 cm⁻¹) vibrations .

- Mass Spectrometry : HRMS (High-Resolution MS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can the reaction mechanism of the amination step be elucidated?

Answer:

- Isotopic labeling : Use ¹⁵N-labeled ammonia to track nitrogen incorporation via NMR or LC-MS .

- Kinetic studies : Vary reagent concentrations (e.g., NH₃, NaBH₄) and monitor intermediates via in-situ IR or stopped-flow techniques .

- Computational modeling : Employ DFT (Density Functional Theory) to map transition states and activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .

Advanced: What strategies enhance the compound’s stability during storage?

Answer:

- Degradation profiling : Use accelerated stability testing (40°C/75% RH) with HPLC to identify degradation products (e.g., oxidation of the hydroxyl group) .

- Formulation : Store lyophilized samples at -20°C under argon. For solutions, use stabilizers like ascorbic acid (0.1% w/v) in pH-buffered solvents (pH 6–7) .

- Light sensitivity : Conduct UV-vis spectroscopy to assess photodegradation; use amber vials for light-sensitive samples .

Basic: What in vitro assays are suitable for initial biological evaluation?

Answer:

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS to estimate half-life (t½) .

Advanced: How does the ethyl group on the pyrazole ring influence reactivity compared to methyl or propyl analogs?

Answer:

- Steric effects : The ethyl group balances steric bulk and electronic effects, enhancing binding pocket compatibility in enzymes. Compare via:

- Electronic effects : Use Hammett constants (σ) to predict substituent effects on reaction rates (e.g., SN2 vs. SN1 pathways) .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

- ADMET prediction : Software like SwissADME or ADMETLab to estimate logP, BBB permeability, and CYP450 interactions .

- Molecular dynamics : Simulate blood-brain barrier penetration using coarse-grained models (e.g., Martini force field) .

- Metabolite prediction : Use GLORY or similar platforms to identify potential Phase I/II metabolites for LC-MS validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.